

A Technical Guide to the Physical Properties and Solubility of Glutaric Anhydride-d6

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Compound of Interest

Compound Name: *Glutaric anhydride-d6*

Cat. No.: *B12394319*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and solubility of **Glutaric anhydride-d6** (also known as Pentanedioic-d6 Anhydride). Due to the limited availability of experimental data for the deuterated compound, this guide presents data for the non-deuterated form, Glutaric Anhydride, as a close approximation. The physical properties of isotopically labeled compounds are generally very similar to their unlabeled counterparts.

Core Physical Properties

Glutaric anhydride-d6 is a deuterated isotopologue of glutaric anhydride. While specific experimental values for the deuterated compound are not readily available in the literature, the following table summarizes the known physical properties of standard glutaric anhydride (CAS No. 108-55-4), which serve as a reliable estimate for the d6-variant (CAS No. 1219794-53-2).

Property	Value
Molecular Formula	C ₅ D ₆ O ₃
Molecular Weight	120.14 g/mol
Appearance	White to off-white crystalline powder or flakes
Melting Point	50-57 °C[1][2][3]
Boiling Point	290-291 °C at 760 mmHg[4][5]
150 °C at 10 mmHg[2][3]	
Density	Approximately 1.411 g/cm ³ [4][5]

Solubility Profile

The solubility of a compound is a critical parameter in drug development and various chemical processes. The following table outlines the solubility of glutaric anhydride in a range of common laboratory solvents. It is important to note that glutaric anhydride is moisture-sensitive and will hydrolyze to glutaric acid in the presence of water.

Solvent	Solubility
Water	Soluble (hydrolyzes)[4][5]
Ether	Soluble[4][5]
Dimethyl Sulfoxide (DMSO)	Soluble[4][5]
Methanol	Soluble[4][5]
Chloroform	Soluble[2][6]
Ethyl Acetate	Soluble[2][6]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using a capillary tube method.

- **Sample Preparation:** A small amount of finely powdered **Glutaric anhydride-d6** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

For compounds that are liquid at or near room temperature, or for determining the boiling point of a melted solid, the Thiele tube method is a common microscale technique.

- **Sample Preparation:** A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.
- **Apparatus Setup:** The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil).
- **Heating:** The side arm of the Thiele tube is gently heated, which induces convection currents in the oil, ensuring uniform heating of the sample.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

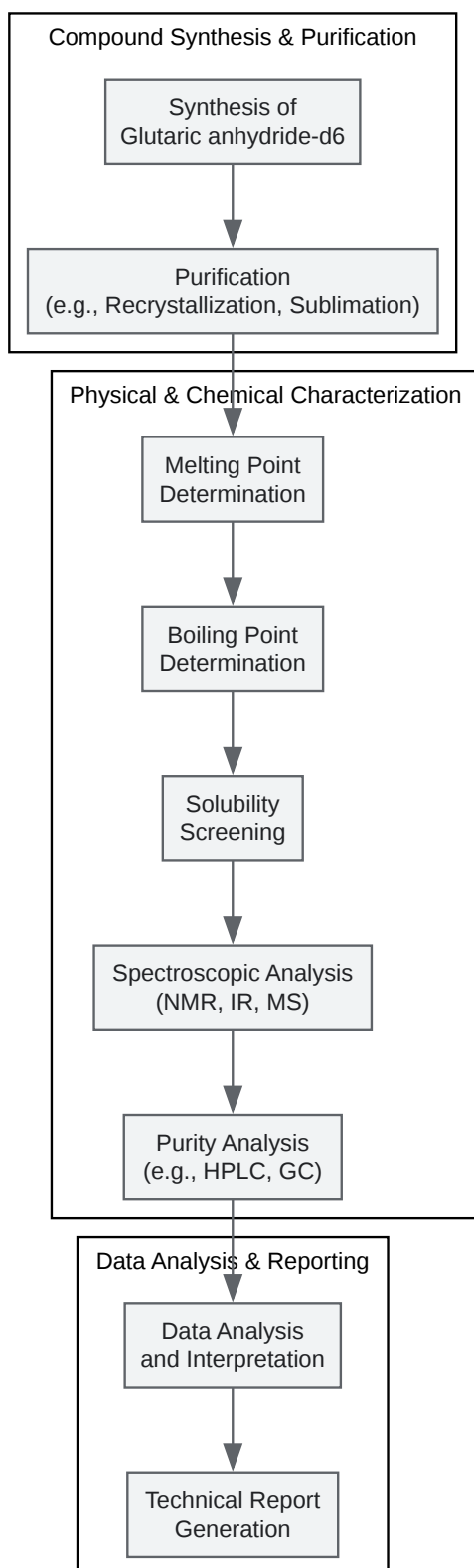
Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent can be determined using the shake-flask method.

- **Sample Preparation:** An excess amount of **Glutaric anhydride-d6** is added to a known volume of the solvent in a sealed container.
- **Equilibration:** The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
- **Phase Separation:** The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
- **Quantification:** The concentration of the dissolved **Glutaric anhydride-d6** in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a calibration curve of known concentrations.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the physical and chemical characterization of a compound like **Glutaric anhydride-d6**.



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Caption: A generalized workflow for the synthesis, characterization, and analysis of a chemical compound.

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